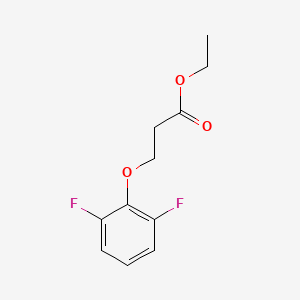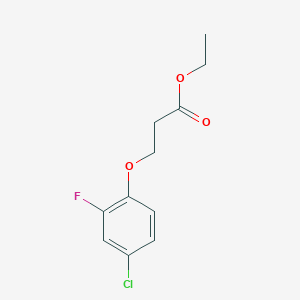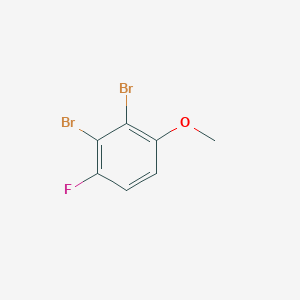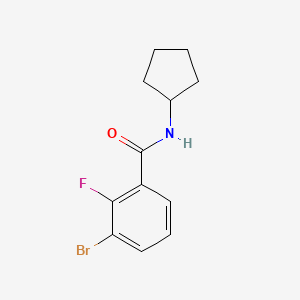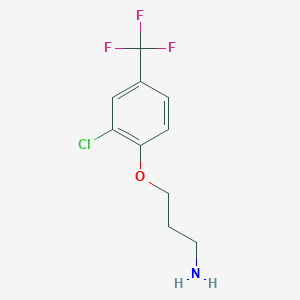
4-Amino-2-methoxy-N-(2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-methoxy-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C11H16N2O It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position, a methoxy group at the second position, and an N-(2-methylpropyl) substituent on the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methoxybenzoic acid and 2-methylpropylamine.
Amide Formation: The carboxylic acid group of 4-amino-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated intermediate then reacts with 2-methylpropylamine to form the desired benzamide.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.
化学反应分析
Types of Reactions
4-Amino-2-methoxy-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
4-Amino-2-methoxy-N-(2-methylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific properties.
Industrial Applications: The compound is investigated for its role in the development of new catalysts and chemical intermediates.
作用机制
The mechanism of action of 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The compound may influence pathways related to inflammation, pain perception, and cellular signaling.
相似化合物的比较
Similar Compounds
4-Amino-N-(2-methylpropyl)benzamide: Lacks the methoxy group at the second position.
2-Methoxy-N-(2-methylpropyl)benzamide: Lacks the amino group at the fourth position.
4-Amino-2-methoxybenzamide: Lacks the N-(2-methylpropyl) substituent.
Uniqueness
4-Amino-2-methoxy-N-(2-methylpropyl)benzamide is unique due to the presence of both the amino and methoxy groups, as well as the N-(2-methylpropyl) substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-amino-2-methoxy-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)7-14-12(15)10-5-4-9(13)6-11(10)16-3/h4-6,8H,7,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRYLLLENSXNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
